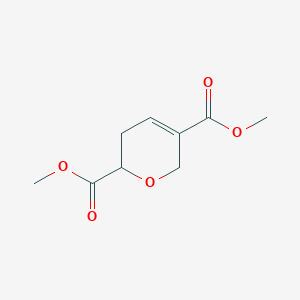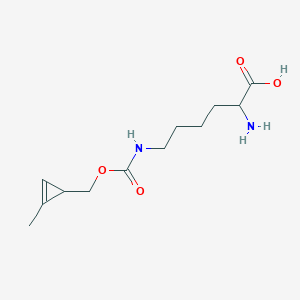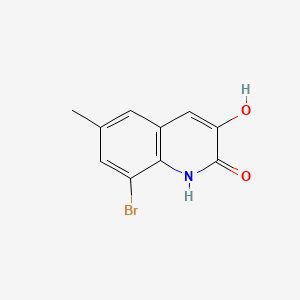![molecular formula C18H14O2 B13693000 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 262.3 g/mol . This compound belongs to the xanthene family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde typically involves the reaction of N-[(9-chloro(bromo)-2,3-dihydro-1H-xanthene(chromen)-4-yl)-methylene]-N-methylmethanaminium perchlorates with CH-acids . The presence of two electrophilic reaction sites allows for selective modification of the structure to form the desired compound. The hydrolysis of perchlorates to the corresponding aldehydes is performed in an acidic medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the xanthene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted xanthene derivatives
Scientific Research Applications
10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorescent dyes and organic fluorophores.
Biology: Investigated for its potential cytotoxic, antioxidant, anti-inflammatory, and antiviral activities.
Medicine: Explored for its chemotherapeutic potential, particularly in the development of antitumor agents.
Industry: Utilized in the production of light filters and sensitizers in solar panels.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its xanthene core can interact with cellular components, affecting processes such as cell signaling and apoptosis .
Comparison with Similar Compounds
9H-xanthen-9-one: A parent compound of the xanthene family with similar structural features.
Azaxanthones: Nitrogen-containing analogs of xanthenes with enhanced solubility and biological activity.
Benzofurans: Compounds with a similar aromatic structure but differing in the heterocyclic ring.
Uniqueness: 10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential for derivatization. Its ability to form fluorescent dyes and its diverse biological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
10,11-dihydro-9H-benzo[a]xanthene-8-carbaldehyde |
InChI |
InChI=1S/C18H14O2/c19-11-14-6-3-5-13-10-16-15-7-2-1-4-12(15)8-9-17(16)20-18(13)14/h1-2,4,7-11H,3,5-6H2 |
InChI Key |
ZDGUCOSTWQXSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC4=CC=CC=C43)OC2=C(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


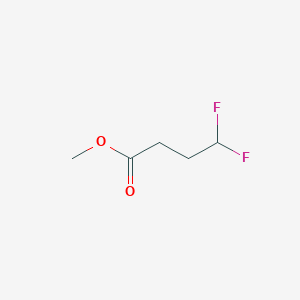
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
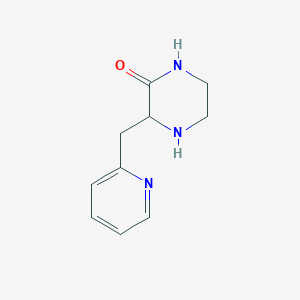
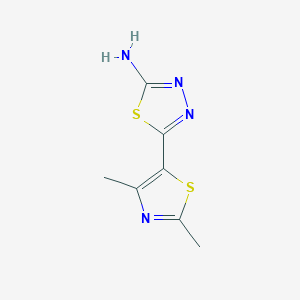
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)

